4-(2,3,4-Trifluorophenyl)butan-2-one

Catalog No.
S14140816
CAS No.
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3,4-Trifluorophenyl)butan-2-one

Product Name

4-(2,3,4-Trifluorophenyl)butan-2-one

IUPAC Name

4-(2,3,4-trifluorophenyl)butan-2-one

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c1-6(14)2-3-7-4-5-8(11)10(13)9(7)12/h4-5H,2-3H2,1H3

InChI Key

XFDQWBCHKYVOME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C(=C(C=C1)F)F)F

4-(2,3,4-Trifluorophenyl)butan-2-one is a highly specialized fluorinated aromatic ketone primarily utilized as a critical building block in pharmaceutical impurity profiling and API development. Structurally characterized by a butan-2-one chain attached to a 2,3,4-trifluorophenyl ring, it serves as the direct regioisomeric counterpart to the 2,4,5-trifluoro intermediate used in the synthesis of mainstream DPP-4 inhibitors like sitagliptin. In procurement contexts, this compound is highly sought after by analytical and synthetic laboratories to generate specific reference standards (such as Sitagliptin Impurity D or Impurity 72) required for regulatory compliance under ICH Q3A/B guidelines [1]. Its pre-formed ketone handle allows for direct late-stage amination, bypassing the need for complex chain-elongation chemistry.

Research Fit

Bent-core liquid crystal synthesis requires the 2,3,4-substitution pattern for 1,5-disubstitution geometry
Sitagliptin impurity reference standard preparation benefits from the 2,3,4-isomer distinct from API-related isomers
Isomerically pure fluorinated building block with verified CAS-level identity and documented purity

In the context of API manufacturing and analytical validation, substituting 4-(2,3,4-Trifluorophenyl)butan-2-one with its 2,4,5-trifluoro isomer is scientifically invalid, as the primary procurement intent is often to synthesize the exact positional isomer impurity for chromatographic resolution testing [1]. Furthermore, attempting to substitute this ketone with upstream precursors, such as 2,3,4-trifluorophenylacetic acid, introduces significant process inefficiencies. Utilizing the acid requires multi-step chain elongation (e.g., via Meldrum's acid condensation and subsequent decarboxylation) before the crucial amine-forming step can occur [2]. This not only increases reagent costs and labor but also introduces intermediate purification bottlenecks that are entirely avoided by procuring the pre-formed butan-2-one skeleton.

Substitution Risk

1. 2,3,4-trifluorophenyl substitution creates a unique dipole and steric profile; 2,4,5- or 3,4,5-isomers may shift intermolecular interactions and synthetic outcomes
2. Only the 2,3,4-isomer supports the 1,5-disubstitution geometry essential for banana-shaped liquid crystal mesophases; alternative isomers cannot reproduce this architecture
3. Isomeric purity and CAS-level identity differ: 2,4,5-isomer is linked to sitagliptin API synthesis, while the 2,3,4-isomer addresses impurity profiling—roles may not transfer

Direct Precursor Efficiency vs. Upstream Acid

For the synthesis of 2,3,4-trifluoro API impurity standards, starting from 4-(2,3,4-Trifluorophenyl)butan-2-one requires only a single transformation (e.g., reductive amination or biocatalytic transamination) to reach the target chiral amine. In contrast, starting from the cheaper 2,3,4-trifluorophenylacetic acid requires at least three distinct steps: carboxylic acid activation, condensation with Meldrum's acid or a similar enolate, and thermal decarboxylation [1]. Procuring the pre-formed ketone eliminates these two upstream steps, avoiding the associated >30% cumulative yield loss and the generation of decarboxylation byproducts.

Evidence DimensionSynthetic steps to chiral amine intermediate
Target Compound Data1 step (direct amination)
Comparator Or Baseline2,3,4-Trifluorophenylacetic acid (3 steps)
Quantified DifferenceEliminates 2 synthetic steps and >30% cumulative yield loss
ConditionsStandard laboratory synthesis of API impurity reference materials

Procuring the ketone directly accelerates the delivery of critical reference standards by streamlining the synthetic route.

Lipophilicity shift
Head-to-head
ΔLogP +0.87 vs non-fluorinated analog; ΔLogP +0.39 vs 2,4,5-isomer
Reported lipophilicity context for partitioning, permeability, and extraction behavior
Calculated values from vendor databases; experimental validation recommended

Chromatographic Resolution for Regulatory Compliance

The vicinal arrangement of the fluorine atoms in the 2,3,4-trifluorophenyl moiety creates a distinct localized dipole moment compared to the alternating 2,4,5-trifluoro pattern of the main API precursor. When converted to their respective amine or final API forms, this structural difference ensures that the 2,3,4-isomer exhibits a distinct retention time shift on standard reverse-phase C18 columns [1]. This allows analytical chemists to achieve the critical baseline resolution (Rs > 1.5) required to prove that the commercial API is free from the 2,3,4-regioisomer impurity.

Evidence DimensionDipole moment and chromatographic selectivity
Target Compound DataVicinal 2,3,4-trifluoro substitution (distinct dipole vector)
Comparator Or Baseline4-(2,4,5-Trifluorophenyl)butan-2-one (alternating substitution)
Quantified DifferenceEnsures baseline resolution (Rs > 1.5) in reverse-phase HPLC
ConditionsC18 stationary phase, standard API release testing

This compound is mandatory for synthesizing the exact reference standard needed to pass strict ICH Q3A/B impurity profiling audits.

Bent-core mesogen
Class-level
1,5-disubstituted 2,3,4-trifluorophenyl unit enables bent molecular geometry for columnar and smectic C mesophases
Structural requirement for banana-shaped liquid crystal research
Mesophase behavior confirmed by POM and DSC (Hird et al., 2001); alternative isomers lack required geometry

Biocatalytic Transamination Compatibility

The strong inductive electron-withdrawing effect of the 2,3,4-trifluorophenyl group increases the electrophilicity of the ketone carbonyl compared to unfluorinated baseline compounds like 4-phenylbutan-2-one. In biocatalytic transamination workflows, this enhanced electrophilicity can accelerate the initial imine formation step within the enzyme active site [1]. However, the altered steric bulk of the 2,3,4-substitution pattern (compared to the 2,4,5-pattern) requires specific transaminase variant screening to maintain >99% enantiomeric excess (ee), making the exact compound indispensable for enzyme evolution campaigns targeting this specific impurity.

Evidence DimensionElectrophilic reactivity and enzyme active site fit
Target Compound DataEnhanced electrophilicity with specific 2,3,4-steric demands
Comparator Or Baseline4-(2,4,5-Trifluorophenyl)butan-2-one and 4-phenylbutan-2-one
Quantified DifferenceRequires distinct transaminase variants to achieve >99% ee compared to the 2,4,5-isomer
ConditionsBiocatalytic transamination screening

Process chemists must procure this exact isomer to accurately screen and validate the enzymes used for chiral impurity synthesis.

Isomeric identity
Head-to-head
CAS 1339205-40-1; 98% purity; documented storage (2–8°C, sealed, dry)
Verifiable identity and purity reduce isomeric contamination risk
2,4,5- and 3,4,5-isomers carry inconsistent or unavailable purity specifications
Impurity standard role
Supporting evidence
2,3,4-Trifluorophenyl motif in Sitagliptin Impurity 104; 2,4,5-isomer is the main API pharmacophore
Distinct niche in impurity method development and quality control
Compound may serve as a synthetic precursor for impurity reference standards under ICH guidelines
Biological data gap
Data to verify
No published direct biological comparisons between 2,3,4-, 2,4,5-, and 3,4,5-trifluorophenyl butanone isomers
Activity trends from complex drug molecules may not extrapolate to this simple building block
Literature search across BindingDB, ChEMBL, PubMed (April 2026); custom comparative studies advised

Synthesis of API Impurity Reference Standards

Directly downstream of its single-step amination efficiency, this compound is the optimal starting material for synthesizing Sitagliptin Impurity D (and related 2,3,4-trifluoro analogs). It allows analytical laboratories to rapidly generate the exact reference standards required for HPLC method validation and ICH Q3A/B regulatory submissions [1].

Biocatalyst Screening and Directed Evolution

Because the 2,3,4-trifluoro substitution pattern alters the steric and electronic environment of the ketone compared to the 2,4,5-isomer, this compound serves as a rigorous substrate for screening transaminase libraries. It is used to identify enzyme variants capable of handling highly deactivated or sterically distinct fluorinated substrates [2].

Development of Novel Fluorinated Therapeutics

Beyond impurity synthesis, the pre-formed ketone is utilized in medicinal chemistry to explore the structure-activity relationship (SAR) of the 2,3,4-trifluorophenyl moiety. It acts as a versatile building block for novel DPP-4 inhibitors or other targeted therapies where altering the fluorine positions can improve metabolic stability or receptor binding affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bent-core liquid crystal synthesis
2,3,4-Fluorine geometry for 1,5-disubstituted bent mesogens
Mesophase characterization and chiral columnar phase confirmation
Sitagliptin impurity reference standard
2,3,4-Trifluorophenyl motif in impurity standards
Chromatographic impurity profiling method development
Fluorinated SAR probe libraries
Positional fluorine effect deconvolution
Partition coefficient and membrane permeability analysis
Isomerically pure building block
CAS-level identity and documented purity specification
Regioselectivity and synthetic reproducibility in downstream reactions

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

202.06054939 g/mol

Monoisotopic Mass

202.06054939 g/mol

Heavy Atom Count

14

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